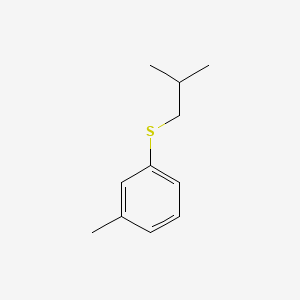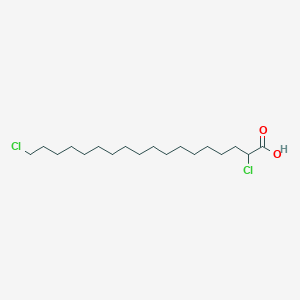
2,18-Dichlorooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorostearic acid is a chlorinated fatty acid with the chemical formula C18H34Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichlorostearic acid can be synthesized through the chlorination of oleic acid in methylene chloride at low temperatures, typically around -15°C . The chlorination process involves the addition of chlorine atoms to the double bond of oleic acid, resulting in the formation of dichlorostearic acid.
Industrial Production Methods: In industrial settings, dichlorostearic acid is produced by chlorinating stearic acid or its derivatives. The process involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to ensure the selective chlorination of the fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: Dichlorostearic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid derivatives.
Reduction: Reduction reactions can convert dichlorostearic acid to its corresponding alcohols.
Substitution: Chlorine atoms in dichlorostearic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and diborane are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Dichlorostearic acid derivatives with additional oxygen-containing functional groups.
Reduction: Dichlorostearic alcohols.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Dichlorostearic acid has a wide range of applications in scientific research:
Mécanisme D'action
Dichlorostearic acid exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Chlorostearic Acid: Similar to dichlorostearic acid but with only one chlorine atom.
Dichloropalmitic Acid: A chlorinated fatty acid with a shorter carbon chain.
Dichloromyristic Acid: Another chlorinated fatty acid with an even shorter carbon chain.
Uniqueness: Dichlorostearic acid is unique due to its specific chlorination pattern and its ability to inhibit mutagenicity. Its distinct properties make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C18H34Cl2O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2,18-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)18(21)22/h17H,1-16H2,(H,21,22) |
Clé InChI |
DVTIZYBRUKZONM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCl)CCCCCCCC(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


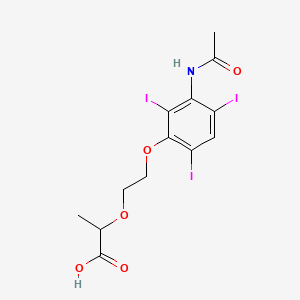
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)


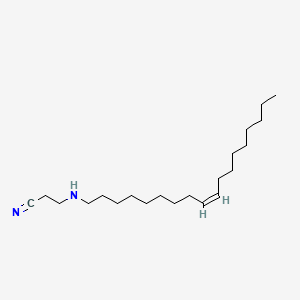
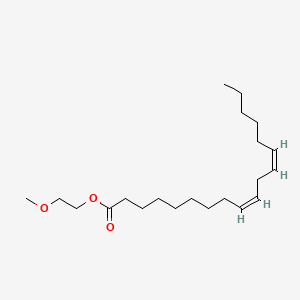

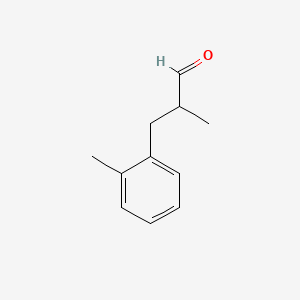
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)

![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
